N-(4-chlorophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline
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Overview
Description
N-(4-chlorophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of a chlorophenyl group, two nitro groups, and a trifluoromethyl group attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multiple steps, starting with the nitration of 4-chloronitrobenzene to introduce the nitro groups. This is followed by the introduction of the trifluoromethyl group through a reaction with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The final step involves the coupling of the intermediate with aniline under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro groups and the trifluoromethyl group play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline: Similar structure with a bromine atom instead of chlorine.
N-(4-fluorophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline: Similar structure with a fluorine atom instead of chlorine.
N-(4-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline: Similar structure with a methyl group instead of chlorine.
Uniqueness
N-(4-chlorophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is unique due to the presence of the chlorine atom, which influences its chemical reactivity and biological activity. The combination of nitro groups and a trifluoromethyl group also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3O4/c14-8-1-3-9(4-2-8)18-12-10(19(21)22)5-7(13(15,16)17)6-11(12)20(23)24/h1-6,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTVCQUBHOQGNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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